molecular formula C17H18BrNO5S B2505214 Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate CAS No. 383148-23-0

Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate

Cat. No.: B2505214
CAS No.: 383148-23-0
M. Wt: 428.3
InChI Key: XITDPCIMDZLCNL-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate is a synthetic organic compound characterized by a propanoate ester backbone with two distinct substituents: a 4-bromophenyl group and a 4-methoxyphenyl sulfonamide moiety. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation and solubility.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)19-16(11-17(20)24-2)12-3-5-13(18)6-4-12/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDPCIMDZLCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogs Identified in Evidence:

Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate Substituent: Thiophene-2-sulfonamide replaces the 4-methoxyphenyl sulfonamide. Suppliers: 3 (indicates moderate commercial interest) .

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate Substituent: 2-Fluorobenzoyl amide instead of sulfonamide. Suppliers: 5 (higher commercial availability) .

Methyl 3-(4-Methylbenzenesulfonamido)propanoate Substituent: 4-Methylbenzenesulfonamide and lacks the bromophenyl group. Physicochemical Data: LogP = 2.31, PSA = 80.85 Ų. These values suggest moderate hydrophobicity and polarity, differing from the target compound due to the absence of bromine .

(S)-Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate Substituent: Acetamido group replaces sulfonamide; retains the 4-methoxyphenyl group.

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Weight LogP PSA (Ų) Suppliers Key Structural Difference
Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate Not provided ~428.26* N/A N/A N/A Reference compound
Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate 383148-25-2 429.30 N/A N/A 3 Thiophene sulfonamide
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate 383148-21-8 407.24 N/A N/A 5 2-Fluorobenzoyl amide
Methyl 3-(4-Methylbenzenesulfonamido)propanoate 62456-75-1 257.31 2.31 80.85 N/A 4-Methylbenzenesulfonamide, no bromophenyl
(S)-Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate 434957-82-1 251.28 N/A N/A Listed Acetamido, 4-methoxyphenyl, stereospecific (S)

*Molecular weight calculated based on formula C₁₇H₁₇BrNO₅S.

Key Observations:

  • Commercial Availability : Analogs with fluorobenzoyl or thiophene sulfonamide groups have higher supplier numbers (5 and 3, respectively), suggesting greater industrial relevance .
  • Polarity: Methyl 3-(4-Methylbenzenesulfonamido)propanoate has a PSA of 80.85 Ų, indicating significant polarity due to the sulfonamide group. The target compound likely shares this trait but may exhibit altered solubility due to bromine and methoxy substituents .
  • Stereochemistry : Enantiomers like (S)- and (R)-methyl 3-acetamido derivatives () highlight the role of chirality in biological activity, though data on the target compound’s stereochemistry are absent .

Implications for Research and Development

The structural variations among these analogs provide a framework for structure-activity relationship (SAR) studies. For instance:

  • Electron-Withdrawing Groups : Bromine and fluorine may enhance binding to electron-rich enzyme active sites.
  • Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could influence target selectivity .
  • Supplier Data : Compounds with higher supplier numbers (e.g., 5 for the fluorobenzoyl analog) may indicate easier synthesis or broader applicability .

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